Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiophene ring, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases, leveraging its unique structural features.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiophene derivatives, such as:
- Methyl 3-(2-oxo-1-(4-methylbenzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate
- Methyl 3-(2-oxo-1-(4-chlorobenzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate
Uniqueness
What sets Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate apart is the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 3-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-29-19(28)16-15(8-10-30-16)24-17(26)14-3-2-9-25(18(14)27)11-12-4-6-13(7-5-12)20(21,22)23/h2-10H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHMKFBGVCCALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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